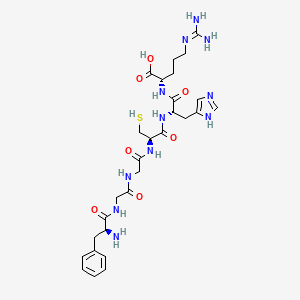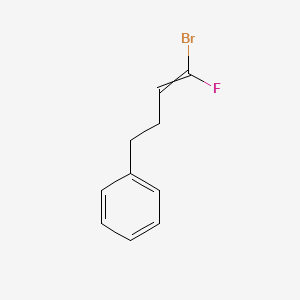
(4-Bromo-4-fluorobut-3-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-4-fluorobut-3-en-1-yl)benzene is an organic compound that features both bromine and fluorine atoms attached to a butenyl group, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobut-3-en-1-yl)benzene typically involves the halogenation of a precursor compound. One common method is the bromination of a fluorobutene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the halogenation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-4-fluorobut-3-en-1-yl)benzene can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen atoms, resulting in the formation of butenylbenzene.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Butenylbenzene.
Substitution: Various substituted butenylbenzenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-4-fluorobut-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-4-fluorobut-3-en-1-yl)benzene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological pathways, making the compound useful in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with only one bromine and one fluorine atom attached to a benzene ring.
4-Bromo-1-fluoro-2-nitrobenzene: Contains additional nitro group, used in the synthesis of anti-inflammatory agents.
4-Fluorobromobenzene: Used as a precursor in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
(4-Bromo-4-fluorobut-3-en-1-yl)benzene is unique due to its butenyl group, which provides additional reactivity and versatility in chemical reactions compared to simpler halogenated benzenes. This makes it a valuable compound for the synthesis of more complex molecules and materials.
Propiedades
Número CAS |
808128-25-8 |
|---|---|
Fórmula molecular |
C10H10BrF |
Peso molecular |
229.09 g/mol |
Nombre IUPAC |
(4-bromo-4-fluorobut-3-enyl)benzene |
InChI |
InChI=1S/C10H10BrF/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
Clave InChI |
NVBYWUCNEWDHIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC=C(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

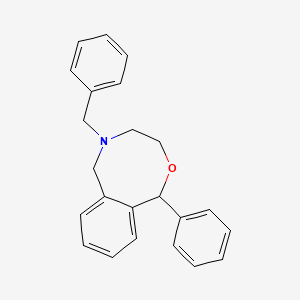

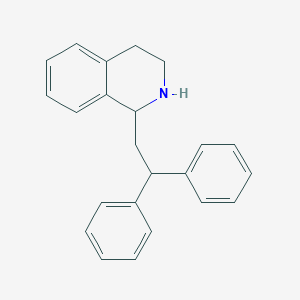
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
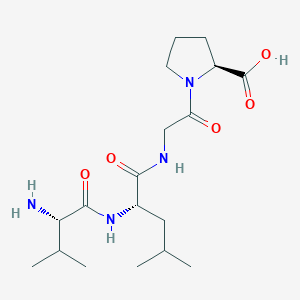
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)

![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
